molecular formula C5H6N6 B1267332 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 5413-80-9

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

Katalognummer B1267332
CAS-Nummer: 5413-80-9
Molekulargewicht: 150.14 g/mol
InChI-Schlüssel: NXSAXOJMBFFHSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine is a chemical compound that has been studied for its potential applications in various fields . It has been described as a new type of CK1 inhibitor .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives has been reported in several studies . These studies have used different synthetic strategies and approaches, including scaffold hopping and computer-aided drug design . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine is available as a 2D Mol file or as a computed 3D SD file . A crystal structure of PI3K alpha in complex with this compound has also been reported .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine have been studied . The methods for these reactions are systematized according to the method to assemble the pyrazolopyridine system .

Wissenschaftliche Forschungsanwendungen

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds closely related to 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, have been described in more than 5500 references, including 2400 patents . They present two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .

In terms of applications, these compounds have been used in biomedical research. For example, they have been used in the development of new small molecules for cancer treatment . Another study reported the ultrasonic-assisted synthesis of Pyrazolo[3,4-d]pyrimidin-4-ol derivatives for in vitro anticancer screening .

    CDK2 Inhibitors in Cancer Treatment

    • Field: Biomedical Research, Oncology
    • Application: These compounds have been used as novel CDK2 inhibitors in cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
    • Method: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
    • Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

    EGFR-TK Inhibitors

    • Field: Biomedical Research, Oncology
    • Application: These compounds have been used as EGFR-TK inhibitors . EGFR tyrosine kinase plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
    • Method: Four series of new pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized with both green and conventional methods .
    • Results: Two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel with GI50 values ranging from 0.018 to 9.98 μM .

    HPK1 Inhibitors

    • Field: Biomedical Research, Oncology
    • Application: These compounds have been used as HPK1 inhibitors . HPK1 is an essential negative regulator of T-cell receptor, which has been identified as a promising target for enhancing antitumor immunity .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The specific results or outcomes obtained are not detailed in the source .

    PAK1 Inhibitors

    • Field: Biomedical Research, Oncology
    • Application: These compounds have been used as PAK1 inhibitors . P21-activated kinase 1 (PAK1) is associated with cell proliferation, survival and migration. Deregulation of PAK1 activity is involved in various human diseases, including cancer, inflammation, and neurological disorders .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The specific results or outcomes obtained are not detailed in the source .

    TRK Inhibitors

    • Field: Biomedical Research, Oncology
    • Application: These compounds have been used as TRK inhibitors . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The specific results or outcomes obtained are not detailed in the source .

    DNA Labeling and Sequencing

    • Field: Biomedical Research, Genetics
    • Application: These compounds have been used for deoxyribonucleic acid (DNA) labeling or sequencing .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The specific results or outcomes obtained are not detailed in the source .

Zukünftige Richtungen

The future directions of research on 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine could involve further exploration of its potential as a CDK2 inhibitor and its use in the treatment of various diseases .

Eigenschaften

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSAXOJMBFFHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC(=NC(=C21)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278508
Record name 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

CAS RN

5413-80-9
Record name 5413-80-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 4
Reactant of Route 4
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 5
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 6
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

Citations

For This Compound
39
Citations
J Trilleras, J Quiroga, J Cobo, A Marchal… - … Section B: Structural …, 2008 - scripts.iucr.org
Ten new N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines have been synthesized and the structures of nine of them are reported here, falling into two clear groups, those …
Number of citations: 1 scripts.iucr.org
F Seela, VR Sirivolu, J He, H Eickmeier - … Section C: Crystal …, 2005 - scripts.iucr.org
The title compound, C10H13BrN6O3, exhibits an anti glycosylic bond conformation, with an O—C—N—C torsion angle of −105.0 (6). The pseudorotation phase angle and the …
Number of citations: 7 scripts.iucr.org
J Trilleras, J Quiroga, J Cobo… - … Section C: Crystal …, 2009 - scripts.iucr.org
N4-Methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine crystallizes from ethanol as a mixed solvate, C13H14N6·0.865C2H6O·0.135N2H4, (I), where the hydrazine …
Number of citations: 10 scripts.iucr.org
GN Tageldin, SM Fahmy, HM Ashour, MA Khalil… - Bioorganic …, 2018 - Elsevier
New pyrazolo[3,4-d]pyrimidines substituted with various functionalities or attached to a substituted pyrazole ring through different linkages were synthesized. The synthesized …
Number of citations: 51 www.sciencedirect.com
L Wang, Y Sun, J Wang, Y Xue, Y Sun… - Archiv der …, 2023 - Wiley Online Library
Centriole duplication occurs once per cell cycle and is regulated by Polo‐like kinase 4 (PLK4). Overexpression of PLK4 in somatic cells can lead to the excessive formation of centrioles, …
Number of citations: 1 onlinelibrary.wiley.com
P Singla, V Luxami, R Singh, V Tandon… - European journal of …, 2017 - Elsevier
A series of new pyrazolo[3,4-d]pyrimidine possessing 4-(1H-benzimidazol-2-yl)-phenylamine moiety at C4 position and primary as well as secondary amines at C6 position has been …
Number of citations: 53 www.sciencedirect.com
J Quiroga, J Trilleras, B Insuasty, R Abonia… - Tetrahedron …, 2008 - Elsevier
The microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines 4 in the reaction of N 4 -substituted-2,4-diamino-6-chloro-5-carbaldehydes 3 with hydrazine is described here. …
Number of citations: 60 www.sciencedirect.com
J He, I Mikhailopulo, F Seela - The Journal of Organic Chemistry, 2003 - ACS Publications
The nucleobase anion glycosylation of 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (6) with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-d-arabinofuranosyl bromide (5) …
Number of citations: 29 pubs.acs.org
Y Sun, Y Sun, L Wang, T Wu, W Yin, J Wang… - European Journal of …, 2022 - Elsevier
Serine/threonine-protein kinase polo-like kinase 4 (PLK4) is a mitosis-associated protein kinase that plays a vital role in the duplication of centrioles in dividing cells and is considered a …
Number of citations: 6 www.sciencedirect.com
W Ettahiri, A Dalbouha, H Elmrayej… - Moroccan Journal of …, 2023 - revues.imist.ma
Pyrazolo [3, 4-d] pyrimidine, a heterocyclic structure consisting of pyrazole and pyrimidine fragments, has become a subject of significant interest in the fields of bioorganic and …
Number of citations: 0 revues.imist.ma

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.